Product packaging for 4-Isopropoxy-3-methyl-benzylamine(Cat. No.:CAS No. 1183725-82-7)

4-Isopropoxy-3-methyl-benzylamine

Cat. No.: B1399158
CAS No.: 1183725-82-7
M. Wt: 179.26 g/mol
InChI Key: KCYXFBSWDUOUFF-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methyl-benzylamine (CAS 1183725-82-7) is a valuable benzylamine derivative with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. This compound serves as a crucial chemical intermediate and building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a precursor for the development of novel allylbenzene-based compounds, which have been investigated as potent inhibitors of lipoxygenase (LOX) enzymes . Lipoxygenases are implicated in a range of disease pathways, including inflammation, atherosclerosis, and certain neurological disorders, making inhibitors of significant therapeutic interest . Researchers utilize this amine in amidation and other coupling reactions to generate a library of compounds for structure-activity relationship (SAR) studies. Docking studies suggest that the orientation of the amide and allyl moieties of inhibitors derived from this scaffold is a major factor in their inhibitory potency against enzymes like soybean 15-lipoxygenase (SLO) . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1399158 4-Isopropoxy-3-methyl-benzylamine CAS No. 1183725-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYXFBSWDUOUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry Studies

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

There are no available studies that specifically apply Density Functional Theory (DFT) to elucidate the reaction mechanisms involving 4-Isopropoxy-3-methyl-benzylamine. While DFT is a powerful tool for understanding chemical reactivity and transition states, research on its application to this specific molecule has not been published in the accessible scientific literature.

In principle, DFT calculations could provide valuable insights into the synthesis and reactivity of this compound. For instance, such studies could map the potential energy surface for its formation, identify key intermediates and transition states, and calculate activation energies. This information would be instrumental in optimizing reaction conditions and exploring potential synthetic routes. However, at present, these specific computational investigations for this compound have not been reported.

Molecular Modeling and In Silico Approaches for Structural Design

No specific molecular modeling or in silico studies have been published that focus on the structural design of this compound or its derivatives. Molecular modeling techniques are crucial in modern drug discovery and materials science for designing molecules with desired properties. These methods can predict how a molecule will bind to a biological target or how its structure influences its physical and chemical properties.

For this compound, molecular modeling could be used to explore its potential as a scaffold for designing new compounds with specific biological activities. By simulating its interaction with various protein targets, researchers could hypothetically identify potential therapeutic applications. However, the scientific literature does not currently contain any such in silico analyses for this compound.

Conformational Analysis and Investigation of Intermolecular Interactions

A detailed conformational analysis and investigation of intermolecular interactions for this compound using computational methods are not available in the current body of scientific literature. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it influences its properties and biological activity. The various possible spatial arrangements of the isopropoxy, methyl, and benzylamine (B48309) groups would significantly impact its interaction with other molecules.

Computational methods such as molecular mechanics and quantum chemistry calculations are typically employed to determine the most stable conformers and to study the nature and strength of intermolecular interactions like hydrogen bonding and van der Waals forces. While these studies would provide fundamental insights into the behavior of this compound, they have yet to be performed or published.

Advanced Analytical Methodologies for Characterization and Mechanistic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For 4-Isopropoxy-3-methyl-benzylamine, one would expect to observe distinct signals corresponding to the protons on the aromatic ring, the benzylic methylene (B1212753) (-CH₂-), the isopropoxy group's methine (-CH-) and methyl (-CH₃) protons, and the aromatic methyl group protons. The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity of these groups.

¹³C NMR: This method probes the carbon skeleton. A spectrum for this compound would show unique peaks for each carbon atom in a distinct chemical environment, including the two methyl carbons, the benzyllc carbon, the isopropoxy carbons, and the aromatic carbons.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Standard MS: Electron ionization (EI) or electrospray ionization (ESI) would be used to generate a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular weight of this compound (179.26 g/mol ). The fragmentation pattern would reveal characteristic losses, such as the loss of an isopropyl group or the benzylamine (B48309) moiety, further corroborating the structure.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₁H₁₇NO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Typically in the range of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

C-H Stretching: Signals for both sp³-hybridized carbons (isopropoxy, methyl, methylene) and sp²-hybridized carbons (aromatic ring) would appear just below and above 3000 cm⁻¹, respectively.

C-O Stretching: A strong band around 1200-1250 cm⁻¹ would indicate the aryl-alkyl ether linkage of the isopropoxy group.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

Chromatographic Methods for Purification and Analytical Separation

Chromatography is essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound could be analyzed by GC. labrulez.com This technique separates compounds based on their boiling points and interactions with a stationary phase. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The use of a deactivated column is often necessary for analyzing amines to prevent peak tailing caused by adsorption. labrulez.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both purification and purity analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a standard method for this compound. A UV detector would be effective for detection due to the aromatic ring in the molecule. Chiral HPLC could also be employed to separate enantiomers if the compound were synthesized as a racemate and a chiral version was required. azypusa.com

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

If this compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This method would provide an unambiguous confirmation of the compound's constitution and conformation. While data for this specific compound is not publicly available, related structures are often analyzed by X-ray diffraction to confirm their synthesis. rsc.org

Application of Isotopic Labeling Techniques in Mechanistic Research

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments through a chemical reaction or metabolic pathway. While specific mechanistic studies involving this compound are not published, the principles of isotopic labeling would be applicable.

For instance, specific atoms in the molecule could be replaced with their heavy isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). By synthesizing a labeled version of this compound and using it in a reaction, researchers could track the labeled atoms. The position of the isotopes in the products, typically determined by NMR or mass spectrometry, can provide crucial insights into reaction mechanisms, bond-breaking and bond-forming steps, and biosynthetic pathways. nih.govibs.fr For example, labeling the methyl groups can be a particularly effective probe in NMR studies. ckisotopes.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropoxy-3-methyl-benzylamine
Reactant of Route 2
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4-Isopropoxy-3-methyl-benzylamine

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